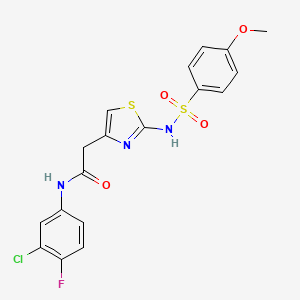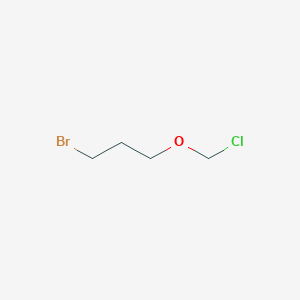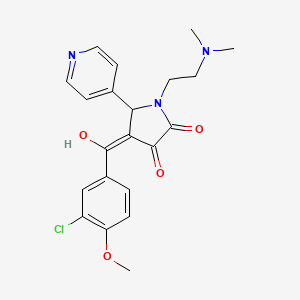
4-Methoxy-3-(trifluoromethyl)phenacyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number: 541550-00-9 . Its molecular weight is 297.07 and its IUPAC name is 2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone . It is a solid-powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 71-72°C . It is recommended to be stored at 2-8°C . The compound is a solid-powder in physical form .作用机制
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide is not yet fully understood. However, it is believed that the compound acts as a reagent in chemical reactions, allowing for the formation of new compounds. Additionally, it has been suggested that the compound may act as a catalyst in certain biochemical reactions, leading to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some research has suggested that the compound may have an effect on the metabolism of certain proteins. Additionally, it has been suggested that this compound may have an effect on the immune system, as well as on the nervous system.
实验室实验的优点和局限性
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, making it ideal for use in a variety of studies. Additionally, it is non-toxic and has a low cost, making it an economical choice for use in laboratory experiments. However, this compound is not suitable for use in studies that require high temperatures or long reaction times.
未来方向
The potential future applications of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide are vast. It could be used to synthesize new drugs and pharmaceuticals, as well as to study the structure and function of proteins. Additionally, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new methods for drug delivery. Additionally, this compound could be used to study the effects of environmental pollutants on the human body. Finally, this compound could be used to develop new methods for the synthesis of polymers.
合成方法
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is synthesized through a two-step process. The first step involves the reaction of trifluoromethyl phenacyl bromide, a precursor, with 4-methoxybenzaldehyde, a reagent, in the presence of an acid catalyst. This reaction yields this compound as the product. The second step involves the hydrolysis of the this compound to yield 4-methoxybenzoic acid as the final product.
科学研究应用
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has been studied extensively for its potential applications in scientific research. It has been used in a variety of studies, including those related to the synthesis of other compounds, the synthesis of polymers, and the analysis of proteins. It has also been used in the synthesis of drugs, such as antifungal agents and antibiotics. Additionally, this compound has been used to study the structure of proteins and to analyze their function.
安全和危害
The compound is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
属性
IUPAC Name |
2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQADSVCNKYKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)


![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)


![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)
![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)

![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)